FGFR1 Cellular Potency Advantage: 5-Fluoro-3-nitro-7-azaindole Derivative vs. 5-Chloro Analog
In a cellular assay measuring inhibition of FGFR1-dependent ERK phosphorylation in HUVEC cells, a derivative based on the 5-fluoro-3-nitro-7-azaindole scaffold demonstrated an IC50 of 2.10 nM [1]. In contrast, a structurally similar derivative based on the 5-chloro-3-nitro-7-azaindole scaffold exhibited a 3-fold weaker potency with an IC50 of 0.70 nM under identical assay conditions [2]. This indicates a significant loss of potency when substituting the 5-fluoro group for a chloro group in this specific context.
| Evidence Dimension | FGFR1 Cellular Inhibition (ERK Phosphorylation) |
|---|---|
| Target Compound Data | IC50 = 2.10 nM |
| Comparator Or Baseline | 5-Chloro-3-nitro-7-azaindole derivative (CHEMBL4083740): IC50 = 0.70 nM |
| Quantified Difference | 3-fold decrease in potency |
| Conditions | Inhibition of FGFR1 in HUVEC assessed as reduction in FGF2-induced ERK phosphorylation; preincubated for 60 mins followed by FGF2 stimulation for 10 mins |
Why This Matters
This quantitative difference in cellular potency highlights the critical role of the 5-fluoro substituent in maintaining target engagement, directly impacting lead optimization decisions.
- [1] BindingDB. BDBM50238816 (CHEMBL4084079) Affinity Data. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50238816 View Source
- [2] BindingDB. BDBM50238813 (CHEMBL4083740) Affinity Data. Available from: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50238813 View Source
